molecular formula C16H18N4O B2446863 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea CAS No. 2176070-16-7

1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea

Cat. No.: B2446863
CAS No.: 2176070-16-7
M. Wt: 282.347
InChI Key: UMAZXSHBPMEKSK-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group attached to a urea moiety, which is further connected to a cyclopropyl-substituted pyrimidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings, leading to the formation of substituted derivatives.

Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The benzyl and pyrimidine moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea can be compared to other similar compounds, such as:

    1-Benzyl-3-[(6-methylpyrimidin-4-yl)methyl]urea: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.

    1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea: The presence of a phenyl group can lead to different chemical and biological properties compared to the cyclopropyl-substituted analog.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(17-9-12-4-2-1-3-5-12)18-10-14-8-15(13-6-7-13)20-11-19-14/h1-5,8,11,13H,6-7,9-10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZXSHBPMEKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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